
2-Ethynyl-2H-1,3-benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-2H-1,3-benzodithiole is a heterocyclic compound that contains a benzene ring fused with a dithiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2H-1,3-benzodithiole typically involves the reaction of 1,3-benzodithiole-2-thione with ethynylating agents. One common method is the Sonogashira coupling reaction, where 1,3-benzodithiole-2-thione is reacted with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Applications De Recherche Scientifique
2-Ethynyl-2H-1,3-benzodithiole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism by which 2-Ethynyl-2H-1,3-benzodithiole exerts its effects is primarily related to its electronic structure. The compound can participate in various electronic interactions, such as charge transfer and conjugation, which influence its reactivity and interactions with other molecules. These properties are exploited in applications like organic electronics and materials science, where the compound’s ability to conduct electricity and emit light is valuable .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodithiole-2-thione: A precursor to 2-Ethynyl-2H-1,3-benzodithiole, with similar structural features but different reactivity.
2,1,3-Benzothiadiazole: Another heterocyclic compound with applications in organic electronics, but with a different electronic structure and properties.
Uniqueness
This compound is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices .
Propriétés
Numéro CAS |
88790-41-4 |
|---|---|
Formule moléculaire |
C9H6S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
2-ethynyl-1,3-benzodithiole |
InChI |
InChI=1S/C9H6S2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6,9H |
Clé InChI |
LNGHZAVSFBJEBY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1SC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
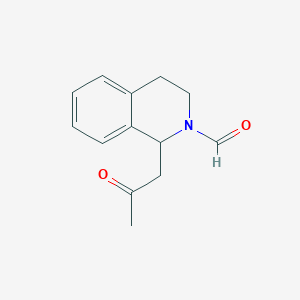
![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
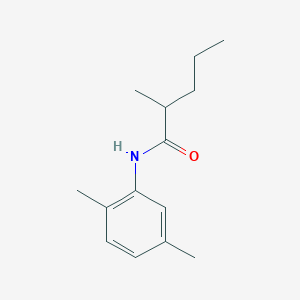

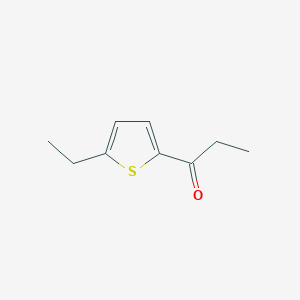
![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
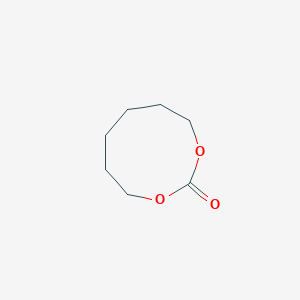
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
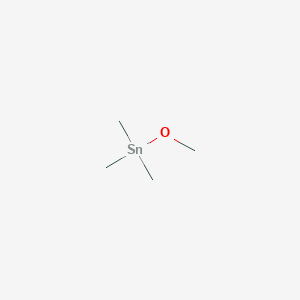
![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)


